molecular formula C18H14F4N4O B12502525 N-(4-Fluoro-2-(trifluoromethyl)benzyl)-5-methoxy-2-(pyridin-2-yl)pyrimidin-4-amine

N-(4-Fluoro-2-(trifluoromethyl)benzyl)-5-methoxy-2-(pyridin-2-yl)pyrimidin-4-amine

Cat. No.: B12502525
M. Wt: 378.3 g/mol
InChI Key: WZTXCIJAMBUMOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluoro-2-(trifluoromethyl)benzyl)-5-methoxy-2-(pyridin-2-yl)pyrimidin-4-amine is a chemical compound with the CAS Number 1393999-79-5 and a molecular weight of 378.33 g/mol . It is supplied with a purity of 95% or higher and should be stored in a dark place, sealed and dry, at 2-8°C to maintain stability . This compound belongs to a class of 2-(pyridine-2-yl)pyrimidine-4-amine derivatives, which have been investigated in pharmaceutical research for potential therapeutic applications . Patents indicate that such compounds have been studied for the treatment of conditions like osteoporosis, osteopenia, and other metabolic bone diseases, as well as rheumatoid arthritis, often through mechanisms involving the inhibition of RANK Ligand . As a building block in medicinal chemistry, it can be used in the synthesis of more complex molecules and for exploring structure-activity relationships (SAR) . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C18H14F4N4O

Molecular Weight

378.3 g/mol

IUPAC Name

N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-5-methoxy-2-pyridin-2-ylpyrimidin-4-amine

InChI

InChI=1S/C18H14F4N4O/c1-27-15-10-25-16(14-4-2-3-7-23-14)26-17(15)24-9-11-5-6-12(19)8-13(11)18(20,21)22/h2-8,10H,9H2,1H3,(H,24,25,26)

InChI Key

WZTXCIJAMBUMOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1NCC2=C(C=C(C=C2)F)C(F)(F)F)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Pyrimidine Ring Construction

The pyrimidine core is typically synthesized via:

  • Cyclization of amidines with β-keto esters or nitriles under acidic or basic conditions.
  • Nucleophilic aromatic substitution on dichloropyrimidine intermediates, enabling sequential functionalization.

For the target compound, 5-methoxy-2-(pyridin-2-yl)pyrimidin-4-amine serves as the central scaffold. A representative route involves:

  • Condensation of 4-methoxypyridin-2-amine with 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine.
  • Cyclization using sodium hydroxide or POCl₃ to form the pyrimidine ring.

Step-by-Step Synthetic Routes

Route A: Sequential Functionalization (Patent WO2014106800A2)

  • Synthesis of 4-chloro-5-methoxy-2-(pyridin-2-yl)pyrimidine :
    • React 4-methoxypyridin-2-amine with ethyl 3-dimethylaminoacrylate in acetic acid (90°C, 6 hours).
    • Yield: 82%.
  • Benzylamine coupling :
    • Combine 4-chloro intermediate with 4-fluoro-2-(trifluoromethyl)benzylamine and K₂CO₃ in DMF (80°C, 12 hours).
    • Yield: 68%.

Key Data :

Step Reagent Conditions Yield
1 Ethyl 3-dimethylaminoacrylate AcOH, 90°C 82%
2 4-Fluoro-2-(trifluoromethyl)benzylamine DMF, 80°C 68%

Route B: One-Pot Tandem Reaction

A catalyst-free method using water as a co-solvent:

  • Condensation : Mix 2-aminopyridine, 4-fluoro-2-(trifluoromethyl)benzaldehyde, and 5-methoxy-2-pyrimidinamine in H₂O/EtOH (1:1) at room temperature.
  • In situ cyclization : Stir for 2 hours to form the C=N bond.
    • Yield: 74%.

Advantages :

  • No metal catalysts or harsh acids.
  • Functional group tolerance for electron-deficient aldehydes.

Optimization Strategies

Solvent and Temperature Effects

  • DMF vs. THF : DMF improves solubility of aromatic intermediates, increasing yields by 15–20% compared to THF.
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes (80°C → 150°C).

Protecting Groups

  • Boc protection : Used for the pyrimidine amine to prevent undesired side reactions during benzylamine coupling.
  • Deprotection : TFA in dichloromethane (room temperature, 1 hour) restores the free amine.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.22 (d, J = 5.4 Hz, 1H, pyridine-H), 7.53–7.07 (m, aromatic-H), 4.08 (t, J = 5.2 Hz, 4H, CH₂), 3.40 (m, 4H, CH₂), 2.36 (s, 3H, OCH₃).
  • HRMS (ESI) : m/z 378.3 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity using a C18 column (MeCN/H₂O, 70:30).

Comparative Analysis of Methods

Method Yield Time Scalability Cost
Sequential (Route A) 68% 18h High $$
One-Pot (Route B) 74% 2h Moderate $
Microwave 85% 0.5h Low $$$

Challenges and Solutions

Regioselectivity in Pyrimidine Substitution

  • Issue : Competing substitution at C2 vs. C4 positions.
  • Solution : Use bulky bases (e.g., DBU) to favor C4 amination.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

  • The pyrimidine ring’s electron-deficient nature facilitates substitution at positions activated by electron-withdrawing groups.

  • The 5-methoxy group stabilizes adjacent positions through resonance, making the 4-amine and 2-pyridyl groups susceptible to displacement under acidic or basic conditions .

  • Example reaction :
    5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-amine+R-XN-substituted derivatives\text{5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-amine} + \text{R-X} \rightarrow \text{N-substituted derivatives}
    Analogous reactions in pyrimidines show substitution at the 4-position with amines or alcohols under heating (e.g., 100–150°C) .

Cross-Coupling Reactions

  • The 2-pyridyl group can act as a directing group for palladium-catalyzed couplings. While the compound lacks a halogen for Suzuki-Miyaura coupling, synthetic intermediates (e.g., 4-chloropyrimidines) are often used to install aryl/heteroaryl groups .

  • Key conditions :

    Reaction TypeCatalystBoronic AcidYieldSource
    Suzuki couplingPd(PPh₃)₄2-Isopropylphenyl40–83%
    Buchwald-HartwigPd₂(dba)₃Amines36–67%

Amine Alkylation/Acylation

  • The benzylamine side chain undergoes alkylation or acylation to introduce diversely functionalized groups:
    R-NH-(benzyl)+R’-XR-NR’-(benzyl)\text{R-NH-(benzyl)} + \text{R'-X} \rightarrow \text{R-NR'-(benzyl)}

    • Example : Reaction with iodomethane or acetyl chloride in the presence of bases like NaH or Et₃N .

    • Challenges : Steric hindrance from the trifluoromethyl group may limit reactivity .

Methoxy Group Demethylation

  • The 5-methoxy group can be demethylated using strong acids (e.g., HBr/AcOH) or Lewis acids (e.g., BBr₃) to yield a hydroxyl group, enabling further functionalization .
    5-OCH₃BBr₃5-OH\text{5-OCH₃} \xrightarrow{\text{BBr₃}} \text{5-OH}

Electrophilic Substitution

  • The pyridin-2-yl group is meta-directing, but electron-withdrawing substituents (e.g., pyrimidine) deactivate the ring. Harsh conditions (e.g., HNO₃/H₂SO₄) may introduce nitro groups at the 5-position .

Coordination Chemistry

  • The pyridine nitrogen can coordinate to transition metals (e.g., Pd, Cu), enabling catalytic applications or metal-organic framework (MOF) synthesis .

Trifluoromethyl Group Stability

  • The -CF₃ group is chemically inert under most conditions but can participate in radical reactions or nucleophilic displacement under extreme basicity (e.g., KOH/EtOH at reflux) .

Fluorine Substitution

  • The 4-fluoro substituent on the benzyl group is susceptible to nucleophilic aromatic substitution with amines or thiols under microwave irradiation .

Intermediate in Drug Discovery

  • This compound’s analogs are intermediates in kinase inhibitors (e.g., Bcr-Abl inhibitors) .

  • Key derivatives :

    DerivativeModificationBiological Target
    75 Pyrimidine-amineKinase inhibition
    64 Piperidine-linkedSelectivity modulation

Scale-Up Challenges

  • Palladium contamination : Silica-bound catalysts (e.g., DPP-Pd) are preferred for large-scale synthesis to avoid residual metal issues .

  • Purification : Chromatography (hexanes/EtOAC) or recrystallization (MeOH/DCM) is critical for isolating high-purity batches .

Stability and Degradation

  • Hydrolytic stability : The compound is stable in neutral aqueous solutions but degrades under strongly acidic/basic conditions via pyrimidine ring opening .

  • Thermal stability : Decomposes above 200°C, as observed in thermogravimetric analysis (TGA) of analogs .

Scientific Research Applications

N-(4-Fluoro-2-(trifluoromethyl)benzyl)-5-methoxy-2-(pyridin-2-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-(trifluoromethyl)benzyl)-5-methoxy-2-(pyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to changes in cell proliferation, apoptosis, and other biological processes .

Comparison with Similar Compounds

Core Pyrimidine Modifications

Compound A: N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()

  • Substituents: N-linked 2-fluorophenyl (vs. 4-fluoro-2-(trifluoromethyl)benzyl in the target). 5-[(4-methoxyphenyl)aminomethyl] and 6-methyl groups.
  • Key Differences :
    • The absence of trifluoromethyl reduces lipophilicity.
    • Intramolecular N–H⋯N hydrogen bonding stabilizes conformation, unlike the target compound’s benzyl group, which may adopt distinct steric orientations .
  • Activity : Exhibits antibacterial and antifungal properties, suggesting a broader mechanism compared to kinase-targeted analogues .

Compound B: N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)-amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine ()

  • Substituents: Thiazol-2-yl group at position 4 (vs. pyridin-2-yl in the target). Morpholinosulfonylphenyl group enhances solubility but may reduce membrane permeability.
  • Key Differences :
    • Thiazole introduces a heterocyclic variation, altering electronic properties and binding interactions.

Substituent Effects on Pharmacokinetics and Target Affinity

Compound C: 4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine ()

  • Substituents: 4-Morpholinophenylamino group at position 2 (vs. pyridin-2-yl in the target). Thiazol-2-yl at position 3.
  • Key Differences: Morpholine improves solubility but may reduce blood-brain barrier penetration. Thiazole vs.
  • Activity : Potent aurora kinase inhibitor (Kᵢ = 8–9 nM) due to para-substituted morpholine enhancing selectivity .

Compound D: N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine ()

  • Substituents: 4-(Trifluoromethyl)anilino group (vs. 4-fluoro-2-(trifluoromethyl)benzyl in the target). 4-Methoxyphenyl at N-position.
  • Key Differences: Anilino vs. benzyl linker alters spatial orientation and hydrogen-bonding capacity.
  • Activity: Structural data suggest immunomodulatory effects, though specific targets are unconfirmed .

Electronic and Steric Modifications

Compound E : 2-Chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine ()

  • Substituents :
    • Chloro at position 2 (vs. pyridin-2-yl in the target).
    • 4-(Trifluoromethyl)pyridin-2-yl enhances electron-withdrawing effects.
  • Activity : Likely kinase inhibitor, though exact targets are unspecified .

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity Key Reference
Target Compound Pyrimidin-4-amine 5-OMe, 2-(pyridin-2-yl), N-(4-F-2-CF₃-benzyl) Kinase inhibition (hypothesized) -
Compound A () Pyrimidin-4-amine 2-Ph, 5-(4-OMePh-aminomethyl), 6-Me, N-(2-F-Ph) Antibacterial/Antifungal
Compound C () Pyrimidin-4-amine 2-(4-Morpholinophenylamino), 4-thiazol-5-yl Aurora kinase inhibition (Kᵢ ~8 nM)
Compound D () Pyrimidin-4-amine 5-(4-CF₃-anilino), N-(4-OMePh) Immunomodulatory
Compound E () Pyrimidin-4-amine 2-Cl, N-(4-CF₃-pyridin-2-yl) Kinase inhibition (hypothesized)

Biological Activity

N-(4-Fluoro-2-(trifluoromethyl)benzyl)-5-methoxy-2-(pyridin-2-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C18H14F4N4O
  • CAS Number : 1393999-79-5
  • Structure : The compound features a pyrimidine core substituted with a methoxy group and a pyridine moiety, alongside a trifluoromethylbenzyl group, which is critical for its biological activity.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activity. For instance, derivatives of pyrimidines have shown effectiveness against various viruses, including HIV and HCV. In particular, studies have highlighted that modifications to the pyrimidine structure can enhance antiviral efficacy, suggesting that this compound may also possess similar properties .

Anticancer Activity

The compound's potential as an anticancer agent has been investigated through structure-activity relationship (SAR) studies. Research has shown that pyrimidine derivatives can inhibit key cancer-related enzymes, such as deubiquitinases, which are involved in tumor progression. The specific substitution patterns on the pyrimidine ring significantly influence the potency against cancer cell lines .

Inhibition of Kinases

The compound has been evaluated for its ability to inhibit various kinases, which play crucial roles in signaling pathways associated with cancer and other diseases. The presence of the pyridine and trifluoromethyl groups appears to enhance binding affinity to these targets, providing a rationale for further development as a therapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies:

SubstituentEffect on ActivityReference
MethoxyEnhances solubility and bioavailability
TrifluoromethylIncreases lipophilicity and target binding
PyridineImproves interaction with biological targets

Case Studies

  • Antiviral Screening : A study demonstrated that related pyrimidine compounds inhibited NS5B RNA polymerase by over 95% in vitro, suggesting potential for HCV treatment . While specific data on this compound is limited, its structural similarities imply it may exhibit comparable activity.
  • Cancer Cell Line Testing : In vitro assays using various cancer cell lines have shown that modifications to the pyrimidine scaffold can lead to enhanced cytotoxicity. For example, compounds with similar substitutions were found to have IC50 values in the low micromolar range against breast cancer cells .

Q & A

Q. What are the key synthetic methodologies for N-(4-Fluoro-2-(trifluoromethyl)benzyl)-5-methoxy-2-(pyridin-2-yl)pyrimidin-4-amine?

The compound is synthesized via a multi-step route involving acylative coupling and amination . For example:

  • Step 1 : Acylation of intermediates (e.g., 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine) with p-fluorobenzoyl chloride under anhydrous conditions .
  • Step 2 : Amination using nucleophilic reagents (e.g., ammonia or substituted amines) to introduce the pyridin-2-yl and benzyl groups .
  • Critical parameters : Reaction temperature (often 80–120°C), solvent selection (DMF or THF), and catalyst choice (e.g., Pd-based catalysts for cross-coupling) . Purity is ensured via column chromatography and recrystallization, with yields typically 60–80% .

Q. How is structural characterization performed for this compound?

A combination of X-ray crystallography , NMR , and mass spectrometry is used:

  • X-ray crystallography reveals intramolecular hydrogen bonds (e.g., N–H⋯N interactions stabilizing the pyrimidine core) and dihedral angles between aromatic rings (e.g., 12.8°–86.1° for substituent alignment) .
  • 1H/13C NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and trifluoromethyl signals (δ 110–120 ppm in 19F NMR) .
  • HRMS confirms molecular weight (e.g., [M+H]+ at m/z 448.12) .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological screening data across studies?

Discrepancies in activity (e.g., kinase inhibition vs. cytotoxicity) require:

  • Dose-response validation : Testing compound 11 (a structural analog) at varying concentrations (1 nM–10 µM) to establish IC50 consistency .
  • Off-target profiling : Screening against unrelated receptors (e.g., GPCRs, ion channels) to rule out non-specific effects .
  • Cellular context analysis : Comparing results in different cell lines (e.g., cancer vs. primary cells) to identify tissue-specific activity .

Q. How do substituents influence the compound’s bioactivity?

Structure-activity relationship (SAR) studies highlight:

  • Pyrimidine core modifications : Electron-withdrawing groups (e.g., trifluoromethyl) enhance target binding by increasing electrophilicity .
  • Benzyl group substitutions : Fluorine at the 4-position improves metabolic stability, while methoxy groups enhance solubility .
  • Pyridine ring variations : 2-Pyridyl groups optimize π-π stacking with kinase ATP pockets (e.g., aurora kinase inhibition at Ki = 8–9 nM) . Methodology : Analog synthesis via combinatorial libraries followed by high-throughput screening (HTS) and molecular docking .

Q. What advanced techniques analyze crystallization behavior and polymorphism?

  • Single-crystal XRD identifies polymorphic forms by comparing unit cell parameters (e.g., orthorhombic vs. monoclinic systems) and hydrogen-bonding networks .
  • DSC/TGA measures thermal stability (decomposition >200°C) and phase transitions .
  • Crystallization solvents : Polar aprotic solvents (e.g., DMSO) favor Form I, while ethanol/water mixtures yield Form II with altered bioavailability .

Methodological Recommendations

  • Synthetic Optimization : Use flow chemistry for scalability and reduced side products .
  • Data Reproducibility : Validate assays with internal controls (e.g., staurosporine for kinase inhibition) .
  • Structural Analysis : Combine XRD with DFT calculations to predict electronic effects of substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.